molecular formula C8H10FN B3271889 2-Fluoro-2-phenylethan-1-amine CAS No. 55601-20-2

2-Fluoro-2-phenylethan-1-amine

Cat. No.: B3271889
CAS No.: 55601-20-2
M. Wt: 139.17 g/mol
InChI Key: BNBAGEDGPDCSJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-2-phenylethan-1-amine is a chemical compound with the IUPAC name 2-fluoro-2-phenylethanamine . It is used in various chemical reactions and has a molecular weight of 139.17 .


Molecular Structure Analysis

The molecular formula of this compound is C8H10FN . The InChI code is 1S/C8H10FN/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8H,6,10H2 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.

Scientific Research Applications

Chiral Derivatizing Agent

2-Fluoro-2-phenyl-1-aminoethane has been synthesized from styrene and used as a chiral derivatizing agent. The enantiomers of this compound have been separated, and their absolute configurations determined, demonstrating its utility in stereochemistry (Hamman, 1989).

Synthesis of Fluoroindoles and Difluoroindolines

This compound serves as a precursor in the synthesis of 3-fluoroindoles and 3,3-difluoroindolines. A Pd-catalyzed direct C–H/N–H coupling method has been developed, demonstrating the compound's relevance in creating complex organic structures (Lanfei Zhang et al., 2021).

Optical Resolution and Silicon Compounds

In the field of organosilicon chemistry, 2-Fluoro-2-phenylethan-1-amine has been used for the optical resolution and epimerization of Fluorosilane. This showcases its role in producing optically active silicon compounds, important in materials science (Kawachi et al., 1999).

Enantiopure Resolution Reagent

It has been used to make (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a synthetic, enantiopure chiral resolution reagent. This compound reacts with a variety of α-chiral primary and secondary amines, proving useful in analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Derivatization Reagent in Wine Analysis

In the field of food chemistry, a derivatization reagent structurally related to this compound has been developed for the determination of biogenic amines in wines. This demonstrates its application in ensuring food safety and quality (Jastrzębska et al., 2016).

Vasorelaxant Effects Study

1-Nitro-2-phenylethane, a related compound, has been studied for its vasorelaxant effects, revealing its potential in understanding vascular biology and possibly contributing to medical research (Brito et al., 2013).

Safety and Hazards

2-Fluoro-2-phenylethan-1-amine is classified as a dangerous substance. The hazard statements include H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary target of 2-Fluoro-2-phenylethan-1-amine is the trace amine-associated receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor expressed in the brain and known to influence monoamine neurotransmission .

Mode of Action

This compound, similar to phenethylamine, regulates monoamine neurotransmission by binding to TAAR1 and inhibiting the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This interaction leads to changes in the concentration of monoamines in the synaptic cleft, affecting neuronal communication.

Biochemical Pathways

The compound affects the monoamine neurotransmission pathway. It is produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation . The inhibition of VMAT2 by the compound prevents the transport of monoamines into synaptic vesicles, leading to an increase in the concentration of monoamines in the synaptic cleft .

Pharmacokinetics

It is known that phenethylamine, a similar compound, is primarily metabolized by monoamine oxidase b (mao-b) and then aldehyde dehydrogenase (aldh), which converts it to phenylacetic acid . This suggests that this compound may have similar ADME properties. For significant concentrations to reach the brain, the dosage must be higher than for other methods of administration .

Result of Action

The binding of this compound to TAAR1 and the subsequent inhibition of VMAT2 lead to an increase in the concentration of monoamines in the synaptic cleft . This can result in increased neuronal communication and stimulation of the central nervous system.

Properties

IUPAC Name

2-fluoro-2-phenylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8H,6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBAGEDGPDCSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55601-20-2
Record name 2-fluoro-2-phenylethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-phenylethan-1-amine
Reactant of Route 2
2-Fluoro-2-phenylethan-1-amine
Reactant of Route 3
2-Fluoro-2-phenylethan-1-amine
Reactant of Route 4
2-Fluoro-2-phenylethan-1-amine
Reactant of Route 5
2-Fluoro-2-phenylethan-1-amine
Reactant of Route 6
2-Fluoro-2-phenylethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.